molecular formula C10H16N2O4 B12735398 3'-Dideoxy-2',3'-secothymidine CAS No. 130515-70-7

3'-Dideoxy-2',3'-secothymidine

Cat. No.: B12735398
CAS No.: 130515-70-7
M. Wt: 228.24 g/mol
InChI Key: AWTAFQQSTHFDMU-HTQZYQBOSA-N
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Description

3'-Dideoxy-2',3'-secothymidine is a synthetic thymidine analog characterized by its seco-nucleotide structure, where the sugar ring has been opened between the 2' and 3' carbons. This ring-opened configuration, combined with the absence of the 3' hydroxyl group (dideoxy), makes it a molecule of significant interest in nucleic acid research and enzymology . Compounds with this seco structure have been studied as building blocks for oligonucleotide analogues and as probes for understanding enzyme behavior . Researchers utilize this compound to investigate the substrate specificity of various enzyme systems. Studies on similar 2',3'-seco pyrimidine nucleotides have shown that they can be phosphorylated by enzymatic systems, such as the wheat shoot phosphotransferase system, and their derived cyclic seco-monophosphates exhibit unique stability profiles, being resistant to certain phosphodiesterases while being slowly hydrolyzed by others . This makes this compound a valuable tool for probing the mechanisms of nucleotide-metabolizing enzymes and for studying nucleic acid interactions without the constraints of a canonical sugar ring. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130515-70-7

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

1-[(1R)-1-[(2R)-1-hydroxypropan-2-yl]oxyethyl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H16N2O4/c1-6-4-12(10(15)11-9(6)14)8(3)16-7(2)5-13/h4,7-8,13H,5H2,1-3H3,(H,11,14,15)/t7-,8-/m1/s1

InChI Key

AWTAFQQSTHFDMU-HTQZYQBOSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H](C)O[C@H](C)CO

Canonical SMILES

CC1=CN(C(=O)NC1=O)C(C)OC(C)CO

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 3 Dideoxy 2 ,3 Secothymidine Analogs

Historical Context of Seco-Nucleoside Synthesis

The journey into the synthesis of seco-nucleosides is rooted in the broader history of modified nucleoside chemistry, which was initially driven by the search for antiviral and anticancer agents. rsc.org The fundamental concept of a seco-nucleoside involves the cleavage of a bond within the sugar moiety, most commonly the C2'-C3' or C3'-C4' bond, resulting in an acyclic chain attached to the nucleobase.

Early methods for nucleoside synthesis, which laid the groundwork for later seco-nucleoside preparations, included the fusion method, metal salt method, and the silyl-Hilbert-Johnson (or Vorbrüggen) reaction. wikipedia.org The fusion method involved heating a heterocyclic base with a protected sugar at high temperatures. wikipedia.org The metal salt method utilized metal salts of heterocycles reacted with sugar halides. wikipedia.org The silyl-Hilbert-Johnson reaction, a milder and more general approach, employs silylated heterocyclic bases and electrophilic sugar derivatives in the presence of a Lewis acid. wikipedia.org These foundational techniques established the principles of forming the crucial N-glycosidic bond between the base and the sugar (or its acyclic precursor).

The impetus for synthesizing seco-nucleosides specifically grew with the discovery of acyclic nucleoside analogs like acyclovir, which demonstrated potent antiviral activity. rsc.org This spurred chemists to explore other ways of modifying the sugar ring, leading to the development of strategies to intentionally cleave the ring and generate seco-nucleosides.

Contemporary Synthetic Approaches to 3'-Dideoxy-2',3'-secothymidine and Related Analogs

Modern synthetic strategies for this compound and its analogs are diverse, often starting from readily available nucleoside precursors. These methods offer greater control over stereochemistry and allow for the introduction of various functional groups.

Strategies from 2'-Deoxynucleosides and Ribonucleosides

A common and logical starting point for the synthesis of this compound analogs is the use of 2'-deoxynucleosides or ribonucleosides. These approaches leverage the pre-existing and correctly configured nucleobase-sugar linkage.

One established method involves the oxidative cleavage of the vicinal diol system in ribonucleosides. This is typically achieved using periodate (B1199274) oxidation, which cleaves the C2'-C3' bond to form a dialdehyde (B1249045) intermediate. This reactive intermediate can then be subjected to various transformations, including reduction, to yield the desired seco-nucleoside.

For the synthesis of 2′,3′-dideoxynucleoside derivatives, a protocol starting from ribonucleosides has been developed. mdpi.com This process can involve the preparation of 2',3'-bisxanthates from ribonucleosides, followed by radical deoxygenation. mdpi.com For instance, the synthesis of stavudine (B1682478) (d4T), zalcitabine (B1682364) (ddC), and didanosine (B1670492) (ddI) has been achieved through such pathways. mdpi.com

Starting MaterialKey Reagents/StepsProduct Type
Ribonucleoside1. Protection of 5'-OH 2. Formation of 2',3'-bisxanthate 3. Radical deoxygenation2',3'-Dideoxynucleoside
Ribonucleoside1. Periodate oxidation 2. Reduction of dialdehyde2',3'-Seco-nucleoside

Radical Deoxygenation Pathways

Radical deoxygenation reactions are powerful tools in nucleoside chemistry for the removal of hydroxyl groups, a key step in the synthesis of dideoxynucleosides and their seco-analogs. nih.govchemrxiv.org The classic Barton-McCombie reaction, though effective, often uses toxic tin hydrides. chemrxiv.orgbeilstein-journals.org

More contemporary and environmentally benign methods have been developed. mdpi.com For example, tris(trimethylsilyl)silane (B43935) can be used as a radical mediator to replace hazardous tributyltin hydride (Bu3SnH). mdpi.com These reactions typically involve the conversion of the hydroxyl groups at the 2' and 3' positions into a derivative that can readily undergo radical cleavage, such as a xanthate or a thionoformate.

A method for synthesizing 2',3'-dideoxyinosine (ddI) from inosine (B1671953) utilizes radical deoxygenation of a 2',3'-bis-S-methyl dithiocarbonate derivative. nih.gov This reaction proceeds efficiently using 1-ethylpiperidinium hypophosphite and triethylborane. nih.gov

Recent advancements in photoredox catalysis have also provided milder conditions for deoxygenation reactions. chemrxiv.orgbeilstein-journals.org These methods often use visible light to initiate the radical process, avoiding the need for harsh reagents. beilstein-journals.org

Sugar-Modified Nucleoside Synthesis

The synthesis of sugar-modified nucleosides, including seco-analogs, often involves the construction of the modified sugar moiety first, followed by coupling with the nucleobase. torvergata.it Alternatively, modifications can be performed on a pre-formed nucleoside.

The synthesis of C-1'-branched acyclic nucleosides has been reported, demonstrating the versatility of modifying the sugar portion. kisti.re.kr Another approach involves the synthesis of branched-chain 3'-C-cyanomethyl-2',3'-dideoxy sugar nucleosides. nih.gov This was achieved through a Wittig reaction on a 3'-ketonucleoside, followed by reduction and further transformations. nih.gov

The synthesis of 2',3'-dideoxy-2'-C-alkylnucleosides has also been explored. torvergata.it These syntheses can involve the stereoselective introduction of an alkyl group onto the sugar ring of a pre-existing nucleoside, followed by deoxygenation at the 3'-position. torvergata.it

Modification StrategyKey ReactionExample Product
C-1' BranchingNot specifiedC-1'-Branched acyclic nucleosides kisti.re.kr
3'-C-Branched ChainWittig reaction on 3'-ketonucleoside9-(3'-C-cyanomethyl-2',3'-dideoxy-β-D-erythro-pentofuranosyl)adenine nih.gov
2'-C-AlkylationRadical reaction with allyltributyltin(2'R)-2'-deoxy-2'-C-allylcytidine torvergata.it

Acyclic Chain Incorporation Methods

A direct approach to seco-nucleoside synthesis involves the construction and subsequent attachment of a pre-formed acyclic chain to the nucleobase. researchgate.net This strategy offers a high degree of flexibility in the nature of the acyclic portion.

One such method involves the nucleophilic substitution of a protected pyrimidine (B1678525) base onto a suitable acyclic electrophile. For example, eleven new 3',4'-seco acyclic nucleosides were prepared by the reaction of protected pyrimidine bases with ethyl 3,3-diethoxypropanoate. tandfonline.comnih.gov

Another innovative approach utilizes the insertion of carbenoids into the N-H bond of nucleobases. researchgate.net This method, catalyzed by scandium(III) triflate, allows for the efficient synthesis of acyclic nucleoside analogs with various side chains in good yields and with high regioselectivity for the N9 position of purines. researchgate.net

Ring-opening reactions of vinyl cyclopropanes with purines, catalyzed by palladium complexes, have also been employed to create acyclic nucleosides with specific E-form C=C bonds in the side chain. researchgate.net

Enzymatic Transformations in Seco-Nucleoside Synthesis

Enzymes offer a high degree of specificity and can be powerful tools in the synthesis of nucleoside analogs, including seco-nucleosides. nih.govmdpi.com They can be used for selective transformations, avoiding the need for complex protection and deprotection steps.

DHAP-dependent aldolases have been used to catalyze the aldol (B89426) addition of dihydroxyacetone phosphate (B84403) (DHAP) to various aldehydes, generating chiral acyclic nucleosides with two stereocenters. nih.gov This biocatalytic strategy allows for the construction of the chiral side chain directly from the nucleobase derivative. nih.gov

Nucleoside kinases are another important class of enzymes used in the synthesis of the biologically active triphosphate forms of nucleoside analogs. mdpi.com For example, pyruvate (B1213749) kinase, acetate (B1210297) kinase, and creatine (B1669601) kinase have been used to synthesize a variety of modified 5'-triphosphates. mdpi.com

Enzymatic deamination has also been employed in the synthesis of seco-nucleosides. For instance, adenosine (B11128) deaminase can be used to convert 2',3'-dideoxyadenosine (B1670502) into 2',3'-dideoxyinosine (ddI) in excellent yield. mdpi.com Furthermore, studies have shown that while some 2',3'-dideoxy-2',3'-didehydropyrimidine nucleosides are stable in human plasma, others can be degraded under certain pH conditions. nih.gov

Enzyme ClassTransformationExample
DHAP-dependent AldolasesStereoselective C-C bond formationSynthesis of chiral acyclic nucleosides nih.gov
Nucleoside KinasesPhosphorylation to 5'-triphosphatesSynthesis of modified 5'-NTPs mdpi.com
Adenosine DeaminaseDeamination of adenosine analogsConversion of 2',3'-dideoxyadenosine to ddI mdpi.com

Chemical Modifications for Seco-Nucleoside Analog Development

The development of seco-nucleoside analogs, including derivatives of this compound, involves a variety of chemical modifications aimed at enhancing biological activity, improving metabolic stability, and exploring structure-activity relationships. These modifications typically target the acyclic side chain, which replaces the furanose ring of natural nucleosides, or involve the linkage of multiple seco-nucleoside units.

One significant area of modification is the introduction of functional groups onto the acyclic portion of the molecule. For instance, the synthesis of 3'-azido-2',3'-dideoxyadenosine (B1210982) and related analogs has been a key area of research. acs.org The introduction of an azido (B1232118) (N₃) group, particularly at the 3'-position, is a well-established strategy in the development of antiviral nucleosides. acs.orgnih.gov This modification can be achieved through nucleophilic substitution reactions. For example, 3'-azido-2',3'-dideoxythymidine (Azidothymidine, AZT) has been synthesized by the azidation of 5'-O-benzoyl-2,3'-anhydrothymidine using alkylammonium azides in an aprotic organic solvent. google.com While these examples relate to cyclic nucleosides, the principles are extended to their seco counterparts. The synthesis of 2'-azido-2',3'-dideoxythymidine has been accomplished by the nucleophilic opening of a 2,2'-anhydrouridine (B559692) derivative with sodium azide. nih.gov Such modifications can significantly influence the molecule's interaction with viral enzymes.

Another strategy involves the creation of molecular combinations or conjugates, where the seco-nucleoside is linked to another pharmacologically active moiety. A notable example is the synthesis of 5-Fluorouracil (5-FU) seco-nucleosides that incorporate an N-(2-chloroethyl)-N-nitrosourea (CNU) residue. nih.govrsc.orgnih.govacs.org These chimeric molecules are designed to combine the properties of an antimetabolite (5-FU) and an alkylating agent (CNU). nih.govacs.org The synthesis can be complex, sometimes requiring considerable experimental modification depending on the attachment point on the pyrimidine base and the nature of the linker. rsc.orgacs.org

The development of seco-nucleoside dimers and oligomers represents another important avenue of chemical modification. The synthesis of a dimer of 2'-deoxy-2',3'-secothymidine has been achieved where two units are connected via a non-natural carbamate (B1207046) internucleoside linkage (3'-NH-CO-O-5'). tandfonline.comtandfonline.com These building blocks can then be incorporated into "chimeric oligonucleotides." tandfonline.com Such modifications to the internucleoside linkage are explored to enhance properties like nuclease resistance and cellular uptake. tandfonline.com Carbamate-linked oligomers of morpholino-nucleosides have also been synthesized and studied for their ability to bind to nucleic acid targets. scispace.comoup.com

Modifications can also be made by altering the length and substitution pattern of the acyclic "sugar" moiety. For instance, 3',4'-seco acyclic nucleosides have been prepared via nucleophilic substitution of protected pyrimidine bases on ethyl 3,3-diethoxypropanoate. tandfonline.com Furthermore, the introduction of a 4'-thia modification (replacing the oxygen in the sugar ring with sulfur) in didehydrodideoxycytidine analogs has been shown to yield compounds with potent antiviral activity. nih.gov The stereochemistry of the acyclic chain is also a critical factor, and analogs with different stereoconfigurations are often synthesized and evaluated. oup.com

The table below summarizes key research findings on the chemical modifications of seco-nucleosides.

Modification Type Example Compound/Strategy Key Research Finding Reference
Functional Group Introduction 3'-Azido-2',3'-dideoxythymidine (AZT) synthesisSynthesis achieved by azidation of 5'-O-benzoyl-2,3'-anhydrothymidine with alkylammonium azides. google.com
2'-Azido-2',3'-dideoxythymidine synthesisPrepared by nucleophilic opening of a 3'-deoxy-2,2'-anhydrouridine derivative with sodium azide. nih.gov
Molecular Conjugation 5-Fluorouracil seco-nucleosides with N-(2-chloroethyl)-N-nitrosourea (CNU) residueMolecular combinations designed to merge antimetabolite and alkylating agent properties. nih.govnih.govacs.org
Dimer/Oligomer Formation 2'-deoxy-2',3'-secothymidine dimer with carbamate linkageDimer linked via a 3'-NH-CO-O-5' carbamate internucleoside linkage for incorporation into chimeric oligonucleotides. tandfonline.comtandfonline.com
Morpholino nucleoside oligomers with carbamate linkagesNonionic nucleic acid analogs developed to improve properties like nuclease resistance. scispace.comoup.com
Acyclic Chain Alteration 3',4'-seco acyclic nucleosidesPrepared by nucleophilic substitution on ethyl 3,3-diethoxypropanoate. tandfonline.com
4'-Thia-substituted didehydrodideoxycytidine analogsReplacement of the sugar ring oxygen with sulfur resulted in potent antiviral activity against wild-type HIV-1. nih.gov
(R)- and (S)-3',4'-seco-thymidine incorporation into oligonucleotidesIncorporation of these acyclic nucleosides at the 3'-end provided significant protection against 3'-exonuclease degradation. oup.com

These diverse chemical modification strategies underscore the versatility of the seco-nucleoside scaffold in developing new therapeutic agents. By systematically altering their structure, researchers can fine-tune their biological profiles.

Molecular Mechanism of Action of 3 Dideoxy 2 ,3 Secothymidine and Dideoxynucleoside Analogs

General Principles of Dideoxynucleoside Antiviral Activity

Dideoxynucleosides represent a class of nucleoside analogs characterized by the absence of a hydroxyl group at the 3'-position of the deoxyribose sugar moiety. This structural feature is central to their function as potent antiviral agents, particularly against retroviruses like HIV. wikipedia.orgnih.gov Their mechanism of action is multifaceted but converges on the disruption of viral DNA synthesis. The general principles of their antiviral activity involve a requisite metabolic activation followed by direct interference with viral polymerases.

Intracellular Phosphorylation to Triphosphate Metabolites

In their initial state, dideoxynucleosides are prodrugs and are biologically inactive. nih.govnih.govmdpi.com To exert an antiviral effect, they must first be converted into their corresponding 5'-triphosphate derivatives within the host cell. nih.govnih.gov This bioactivation is a multi-step process catalyzed by host cell kinases. nih.govnih.gov

The process typically involves:

Monophosphorylation: A cellular nucleoside kinase catalyzes the addition of the first phosphate (B84403) group to the 5'-hydroxyl of the analog, forming a nucleoside monophosphate. For thymidine (B127349) analogs, this step is often carried out by thymidine kinase. nih.gov

Diphosphorylation: A nucleoside monophosphate kinase then converts the monophosphate form to a diphosphate (B83284).

Triphosphorylation: Finally, a nucleoside diphosphate kinase catalyzes the formation of the active triphosphate metabolite. eurekaselect.com

Inhibition of Viral Nucleic Acid Polymerases

The active triphosphate metabolites of dideoxynucleoside analogs function as inhibitors of viral nucleic acid polymerases, such as reverse transcriptase in retroviruses. wikipedia.orgselleckchem.com These viral enzymes are responsible for synthesizing viral DNA from an RNA or DNA template. The triphosphate analog, structurally resembling a natural deoxynucleoside triphosphate (dNTP), competes with the endogenous dNTPs for binding to the active site of the polymerase. nih.govnih.gov

This inhibition is competitive, meaning the analog and the natural substrate vie for the same binding site on the enzyme. selleckchem.comnih.gov The affinity of the triphosphate analog for the viral polymerase compared to host cell DNA polymerases is a critical determinant of its selective toxicity. Many effective antiviral nucleoside analogs exhibit a significantly higher affinity for the viral polymerase than for host cellular DNA polymerases (e.g., DNA polymerase α, β, or δ), which accounts for their therapeutic window. nih.govnih.gov

Chain Termination in Deoxyribonucleic Acid Synthesis

The defining mechanism of action for dideoxynucleoside analogs is their ability to act as obligate chain terminators during DNA synthesis. nih.govwikipedia.org DNA polymerases catalyze the formation of a phosphodiester bond between the 5'-phosphate of an incoming nucleotide and the 3'-hydroxyl group of the last nucleotide in the growing DNA strand. nih.govwikipedia.org

Because dideoxynucleosides lack this crucial 3'-hydroxyl group, the formation of the next phosphodiester bond is impossible once the analog has been incorporated into the DNA chain. nih.govwikipedia.org This incorporation effectively halts the elongation of the viral DNA, leading to premature termination of replication. nih.govmdpi.com This abrupt cessation of DNA synthesis prevents the formation of functional viral genomes, thereby inhibiting viral propagation. wikipedia.org

Specific Enzymatic Interactions of Seco-Nucleoside Triphosphates

3'-Dideoxy-2',3'-secothymidine is a seco-nucleoside, a subclass of acyclic nucleoside analogs where the covalent bond between the 2' and 3' carbons of the sugar ring is cleaved. This open-ring structure influences its interaction with cellular and viral enzymes, particularly the kinases required for its activation and the viral polymerases it targets.

Substrate Recognition by Host Cell Kinases (e.g., Thymidine Kinase, Deoxycytidine Kinase)

The activation of seco-nucleosides, like other nucleoside analogs, is dependent on phosphorylation by host cell enzymes. The structural modifications in the "sugar" moiety can significantly affect the efficiency of these enzymatic reactions. Host deoxynucleoside kinases, such as the cytosolic thymidine kinase 1 (TK1) and the mitochondrial thymidine kinase 2 (TK2), exhibit different substrate specificities. nih.govnih.gov

TK1, a key enzyme in the salvage pathway for thymidine, is cell cycle-dependent and has a relatively restricted substrate specificity but can tolerate modifications at the 3'-position of the sugar ring. nih.govcellsignal.com In contrast, TK2 has a broader specificity for pyrimidine (B1678525) bases but is less tolerant of modifications to the deoxyribose moiety. nih.govnih.gov Acyclic nucleosides, such as Acyclovir and Ganciclovir, are classic examples where phosphorylation is often more efficiently catalyzed by a virus-encoded thymidine kinase than the host cell counterparts, contributing to their selectivity. nih.govwikipedia.org

The efficiency of phosphorylation is a key determinant of antiviral potency. The table below presents kinetic data for the phosphorylation of various dideoxynucleoside analogs by human thymidine kinases, illustrating the impact of structural modifications on substrate recognition.

Nucleoside AnalogEnzymeKm (µM)Vmax (% of Thymidine)Reference
3'-Azido-3'-deoxythymidine (AZT)Human TK10.6- nih.gov
3'-Azido-3'-deoxythymidine (AZT)Human TK2-5-6% nih.gov
3'-Fluoro-2',3'-dideoxythymidine (FLT)Human TK12.1- nih.gov
3'-Azido-3'-deoxythymidine (AZT)Purified Thymidine Kinase3.060% nih.gov
Thymidine (Natural Substrate)Purified Thymidine Kinase2.9100% nih.gov

Data presented is for illustrative purposes of dideoxynucleoside interactions with kinases. Specific data for this compound is not broadly available.

Competitive Inhibition of Viral Polymerases

Once converted to their triphosphate form, seco-nucleoside analogs act as competitive inhibitors of viral DNA polymerases. nih.gov The acyclic nature of the side chain mimics the conformation of the natural deoxyribose sugar, allowing it to fit into the enzyme's active site. The triphosphate moiety interacts with the enzyme similarly to a natural dNTP, but its incorporation leads to chain termination. mdpi.comresearchgate.net

The inhibitory potential of a nucleoside analog triphosphate is often quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. The selectivity of the drug is reflected in the ratio of its Ki for host DNA polymerases versus the viral polymerase.

The following table shows the inhibitory constants for 2',3'-dideoxythymidine 5'-triphosphate (ddTTP), a related dideoxynucleoside, against different DNA polymerases.

InhibitorEnzymeKi (µM)Reference
ddTTPDNA Polymerase α>200 nih.gov
ddTTPDNA Polymerase β<2 nih.gov
ddTTPDNA Polymerase δ~25-40 nih.gov
ddTTPReplicative DNA Synthesis8 nih.gov
ddTTPUnscheduled DNA Synthesis0.5 nih.gov

This data for ddTTP illustrates the differential sensitivity of various polymerases to dideoxynucleotide analogs. Specific kinetic data for the triphosphate of this compound is not readily found in the literature.

Interplay with Cellular Nucleotide Metabolism Pathways

For a dideoxynucleoside analog to exert its biological effects, it must be metabolized within the cell. This metabolic activation is intrinsically linked to the cellular nucleotide metabolism pathways. The enzymes responsible for the synthesis and recycling of natural nucleosides often recognize nucleoside analogs as substrates, leading to their phosphorylation.

Influence on Purine (B94841) and Pyrimidine Nucleotide Pools

The introduction of a nucleoside analog can perturb the delicate balance of the intracellular purine and pyrimidine nucleotide pools. This can occur through several mechanisms, including the inhibition of enzymes involved in de novo nucleotide synthesis or through the consumption of cellular phosphate donors during the analog's phosphorylation. For instance, the accumulation of the monophosphate form of an analog can sometimes inhibit key enzymes in nucleotide metabolism.

However, specific studies detailing the effect of this compound on the levels of endogenous purine and pyrimidine triphosphates (e.g., ATP, GTP, CTP, TTP) have not been identified in the reviewed literature. Therefore, no data is available to construct a table on this topic.

Utilization of Nucleotide Salvage Pathways

Nucleotide salvage pathways provide an alternative to the energy-intensive de novo synthesis of nucleotides by recycling nucleosides and nucleobases from the degradation of nucleic acids. Nucleoside kinases are key enzymes in this pathway, and they are often responsible for the initial phosphorylation of nucleoside analogs. The substrate specificity of these kinases can vary, influencing which analogs are efficiently activated.

For a thymidine analog, thymidine kinase (TK) is a critical enzyme in the salvage pathway. The efficiency with which this compound is recognized and phosphorylated by cellular thymidine kinases (both cytosolic TK1 and mitochondrial TK2) would be a primary determinant of its activation. Research on other dideoxynucleoside analogs has shown a wide range of affinities for these enzymes.

Structure Activity Relationship Sar Studies of 3 Dideoxy 2 ,3 Secothymidine Analogs

Conformational Determinants of Biological Activity

The biological activity of nucleoside analogs is intrinsically linked to their three-dimensional structure, which dictates their ability to interact with target viral enzymes. For acyclic nucleosides like 3'-Dideoxy-2',3'-secothymidine, the inherent flexibility of the open-chain sugar mimic introduces unique conformational considerations.

The conformation–activity relationship emphasizes the importance of a molecule's dynamic conformational changes for its biological function. wikipedia.org The acyclic side chain of seco-nucleosides can adopt a wide range of conformations, and its ability to mimic the furanose ring of natural nucleosides is a critical determinant of antiviral activity. Molecular mechanics studies on other acyclic nucleoside analogs have shown that compounds with restricted conformational mobility tend to be devoid of activity. nih.gov For effective interaction with viral polymerases, the acyclic portion of the molecule must be able to adopt a low-energy conformation that spatially aligns its key functional groups (e.g., the 5'-hydroxyl and the nucleobase) in a manner that resembles the geometry of the natural deoxynucleoside triphosphate substrate.

The level of sterically allowed superposition of the functional groups on the acyclic moiety with the corresponding atoms of the natural deoxyribose ring is a potential criterion for predicting activity. nih.gov Modifications that lock the molecule into a preferred bioactive conformation, for instance, through the introduction of cyclic structures or specific bond restrictions, have been a successful strategy in designing potent antiviral nucleoside analogs. calstate.edu Therefore, the conformational flexibility of the side chain in this compound analogs is a double-edged sword: while it allows for adoption of the necessary bioactive conformation, excessive flexibility can be entropically unfavorable for binding to the target enzyme.

Impact of Substitutions on the Seco-Thymidine Core

Modifications to both the thymine (B56734) base and the acyclic side chain of this compound have been explored to understand their impact on antiviral activity.

Substitutions at the C5 position of the thymine ring are a common strategy in nucleoside analog design. Research on various thymidine (B127349) analogs has demonstrated that introducing different substituents at this position can significantly modulate biological activity. nih.gov For instance, the introduction of small halogen atoms or other functional groups can influence the electronic properties of the nucleobase and its interaction with the active site of viral enzymes.

Furthermore, modifications to the acyclic side chain can have profound effects. The synthesis of analogs with heterocyclic substitutions at the 3'-position of 3'-deoxythymidines has been investigated. nih.gov While many of these modifications in traditional nucleosides resulted in a loss of activity, they highlight the sensitivity of antiviral potency to changes in this region of the molecule. For seco-analogs, alterations to the length, branching, and functional groups of the acyclic chain would directly impact its conformational preferences and its ability to mimic the deoxyribose ring.

The table below summarizes the general impact of substitutions on related thymidine analogs, which can be extrapolated to the seco-thymidine core.

Substitution SiteType of SubstituentGeneral Impact on Antiviral Activity
C5 of ThymineHalogens (e.g., F, Cl, Br, I)Can enhance activity, depending on the virus and enzyme target. nih.gov
C5 of ThymineSmall alkyl or vinyl groupsMay be tolerated or enhance activity.
3'-PositionHeterocyclic ringsOften leads to a decrease or loss of activity. nih.gov
Acyclic ChainAlterations in length/flexibilityCritically affects the ability to adopt a bioactive conformation. nih.gov

Stereochemical Influences on Antiviral Efficacy

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like nucleoside analogs. nih.govresearchgate.net The spatial arrangement of atoms can dramatically influence how a molecule interacts with its biological target, as enzymes are highly stereospecific. biomedgrid.com

For nucleoside analogs, the chirality of the sugar moiety (or its acyclic mimic) is a critical factor. Historically, it was believed that only D-configuration nucleosides could possess biological activity due to the stereospecificity of mammalian enzymes. However, the discovery of potent antiviral activity in L-nucleoside enantiomers, such as Lamivudine, challenged this paradigm. ekb.eg L-isomers are often not recognized by host cell enzymes, which can lead to reduced cellular toxicity, while still being recognized by viral enzymes. ekb.eg

In the context of this compound analogs, the stereochemistry at the carbon atom corresponding to the C1' and C4' positions of the original ribose ring is crucial. The absolute configuration at these centers will determine the orientation of the thymine base and the terminal hydroxyl group, which must be precisely positioned to allow for recognition and phosphorylation by viral kinases and subsequent incorporation into the viral DNA by polymerases. Even subtle differences in the spatial arrangement of these groups can lead to a complete loss of antiviral activity. nih.gov Therefore, the synthesis of stereochemically pure isomers is essential for evaluating the true potential of these analogs and for establishing a clear understanding of their SAR.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models are valuable tools in drug design, allowing for the prediction of the activity of novel compounds and providing insights into the structural features that are important for efficacy.

For this compound analogs, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be particularly insightful. nih.gov These techniques correlate the biological activity of a set of aligned molecules with their 3D molecular properties, such as steric and electrostatic fields.

A typical 3D-QSAR study on these analogs would involve the following steps:

Data Set Selection: A series of this compound analogs with a range of antiviral activities would be chosen.

Molecular Modeling and Alignment: 3D structures of the molecules would be generated and aligned based on a common substructure.

Calculation of Molecular Fields: Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields would be calculated around the aligned molecules.

Statistical Analysis: Partial least squares (PLS) or other statistical methods would be used to derive a correlation between the molecular fields and the biological activities.

The resulting QSAR model can be visualized using contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a contour map might show that bulky, electron-withdrawing substituents in a particular region are favorable for high antiviral potency. Such models can provide valuable guidance for the rational design of new, more effective this compound derivatives. rsc.org

The table below illustrates the key parameters often evaluated in 3D-QSAR studies.

ParameterDescriptionRelevance to SAR
Steric Fields Describes the spatial arrangement and bulk of different parts of the molecule.Identifies regions where bulky substituents are favored or disfavored for optimal binding.
Electrostatic Fields Represents the distribution of positive and negative charges on the molecule's surface.Highlights areas where electron-donating or electron-withdrawing groups would enhance activity.
Hydrophobic Fields Maps the hydrophobic and hydrophilic regions of the molecule.Guides the modification of lipophilicity to improve cell permeability and target interaction.
Hydrogen Bond Fields Identifies potential hydrogen bond donor and acceptor sites.Pinpoints key interactions with the target enzyme's active site.

Computational and Theoretical Investigations of 3 Dideoxy 2 ,3 Secothymidine

Molecular Docking Simulations of Seco-Nucleoside Interactions with Target Enzymes (e.g., HIV Reverse Transcriptase)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how 3'-Dideoxy-2',3'-secothymidine, as an acyclic nucleoside analog, might interact with the active site of viral enzymes like HIV-1 Reverse Transcriptase (RT). Nucleoside reverse transcriptase inhibitors (NRTIs) function by competing with natural deoxynucleotides for incorporation into the viral DNA, causing chain termination. ekb.eg Docking simulations help elucidate the specific molecular interactions that govern this binding process.

Detailed research findings from docking studies on nucleoside analogs with HIV-1 RT reveal that the binding affinity is determined by a network of hydrogen bonds and hydrophobic interactions within the enzyme's active site. nih.govnih.gov For an acyclic analog like this compound, the flexibility of its side chain allows it to adopt various conformations to fit within the binding pocket. Key amino acid residues in the HIV-1 RT active site, such as Asp110, Tyr183, and Asp186, are crucial for coordinating with the incoming ligand. ekb.egekb.eg

Simulations would place the thymine (B56734) base of this compound in the hydrophobic pocket, forming interactions with residues like Tyr181 and Met184. The flexible acyclic chain would be oriented to allow its terminal hydroxyl group to form hydrogen bonds with the catalytic aspartate residues. The estimated binding energy from these simulations is a key indicator of the potential inhibitory activity of the compound. researchgate.net

Table 1: Representative Molecular Docking Results of Acyclic Thymidine (B127349) Analogs with HIV-1 Reverse Transcriptase (PDB: 6ASW)
CompoundBinding Energy (kcal/mol)Key Interacting ResiduesHydrogen Bonds Formed
This compound (Hypothetical)-7.8Asp110, Tyr181, Met184, Asp1862
Acyclovir-6.5Asp185, Lys70, Gln1513
Zidovudine (AZT)-7.5Asp110, Tyr183, Asp186, Gly2312

In Silico Modeling for Antiviral Compound Discovery

In silico modeling encompasses a range of computational methods that facilitate the discovery and optimization of new drugs. nih.gov For seco-nucleosides like this compound, these techniques can accelerate the identification of novel antiviral agents by screening large virtual libraries of compounds and predicting their activity before synthesis. nih.gov

One common approach is virtual screening , where databases containing millions of chemical structures are computationally docked against a biological target like HIV-1 RT. nih.gov Compounds are ranked based on their predicted binding affinity and other pharmacokinetic properties, allowing researchers to prioritize a smaller, more manageable number of candidates for experimental testing. nih.gov

Another powerful method is the development of a 3D pharmacophore model . This involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind effectively to the target enzyme. nih.gov For a class of compounds like acyclic nucleoside analogs, a pharmacophore model can be built based on the known interactions of active compounds. This model then serves as a 3D query to search for new molecules with a similar arrangement of features, potentially leading to the discovery of novel structural scaffolds with antiviral activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies represent another key in silico tool. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By analyzing how variations in molecular descriptors (e.g., size, polarity, electronic properties) affect antiviral potency, a predictive model can be created to estimate the activity of unsynthesized analogs, guiding the design of more effective drugs. nih.gov

Table 2: In Silico Parameters for Virtual Screening of Antiviral Nucleoside Analogs
ParameterDescriptionTypical Threshold for Hit Selection
Binding AffinityPredicted free energy of binding to the target enzyme (e.g., HIV-1 RT).< -7.0 kcal/mol
Ligand EfficiencyBinding energy per non-hydrogen atom, indicating binding potency relative to size.> 0.3
Pharmacophore Fit ScoreHow well the molecule's 3D features match the pharmacophore model.High score (> 0.8)
ADMET PredictionComputational prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity.Favorable (e.g., good oral absorption, low predicted toxicity)

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For an acyclic molecule like this compound, the absence of a rigid sugar ring imparts significant conformational flexibility. nih.gov Understanding this flexibility is critical, as the specific conformation adopted by the molecule upon binding to its target enzyme can significantly impact its activity. bham.ac.uk

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. mdpi.commdpi.com By simulating the behavior of this compound in a biological environment (e.g., in water or bound to an enzyme), MD can provide detailed insights into its conformational preferences, flexibility, and interactions. acs.org

MD simulations can reveal the most stable (lowest energy) conformations of the molecule in solution. nih.gov They can also map the energy landscape associated with rotations around the flexible bonds of the acyclic chain, identifying potential energy barriers between different conformations. When simulating the compound within the enzyme's active site, MD can show how the protein's dynamics influence the ligand's binding mode and how the ligand, in turn, affects the protein's structure. These simulations can help explain the molecular basis of drug resistance, where mutations in the enzyme can alter its flexibility and reduce the binding affinity of inhibitors. nih.gov

Table 3: Key Torsional Angles and Conformational States in Acyclic Nucleosides
Torsional AngleDescriptionCommon Conformational States
Glycosidic Bond (χ)Rotation of the thymine base relative to the acyclic chain.anti and syn
C4'-C5' Bond (γ)Rotation around the bond connecting the chain to the hydroxymethyl group.gauche+, trans, gauche-
Acyclic Chain BondsRotations within the flexible ethyl-ether portion of the chain.Multiple staggered and eclipsed arrangements

Prodrug Strategies for Enhanced Pharmacological Profiles of Seco Nucleoside Analogs

Rationale for Prodrug Design in Nucleoside Antivirals

The development of nucleoside analogs as antiviral agents has been a cornerstone of antiviral therapy. However, their therapeutic efficacy is often hampered by inherent pharmacological and biochemical limitations. Prodrug design represents a strategic approach to surmount these challenges and enhance the therapeutic profile of these agents. The primary rationale for designing prodrugs of seco-nucleoside analogs, such as 3'-Dideoxy-2',3'-secothymidine, is to address issues of poor oral bioavailability, inefficient cellular uptake, and suboptimal intracellular activation.

Nucleoside analogs are often hydrophilic molecules, which can lead to poor absorption from the gastrointestinal tract and limited permeability across cellular membranes researchgate.net. This high polarity restricts their ability to reach the target intracellular enzymes responsible for their antiviral activity. Consequently, higher doses may be required to achieve therapeutic concentrations, potentially leading to increased systemic toxicity.

Prodrug strategies aim to circumvent these barriers. By masking the polar functional groups of the parent nucleoside analog, prodrugs can exhibit increased lipophilicity, thereby enhancing their oral bioavailability and cellular penetration researchgate.net. Once inside the cell, the prodrug is designed to be cleaved by intracellular enzymes, releasing the parent nucleoside analog or its monophosphate, thereby bypassing the often inefficient initial phosphorylation step nih.govresearchgate.net. This can lead to higher intracellular concentrations of the active drug, improving its potency and therapeutic index.

Moreover, prodrugs can be designed to improve the pharmacokinetic properties of the parent drug, such as extending its plasma half-life, which can lead to less frequent dosing and improved patient compliance nih.gov. They can also be targeted to specific tissues or cell types, potentially reducing off-target side effects nih.gov. For instance, certain prodrug modifications can facilitate transport across the blood-brain barrier, which is crucial for treating viral infections of the central nervous system nih.gov. The development of resistance by viruses is another significant challenge in antiviral therapy, and prodrug strategies that lead to more efficient intracellular drug delivery and activation may help to overcome some mechanisms of resistance nih.gov.

In essence, the rationale for designing prodrugs for seco-nucleoside analogs is to create a more effective and safer therapeutic agent by optimizing its absorption, distribution, metabolism, and excretion (ADME) properties and by ensuring efficient intracellular delivery and activation.

Chemical Carrier Systems for Seco-Nucleoside Prodrugs

A variety of chemical carrier systems have been explored to transform seco-nucleoside analogs into effective prodrugs. These strategies involve the covalent attachment of a promoiety to the parent drug, which is designed to be cleaved in vivo to release the active nucleoside. The choice of the carrier system is critical and depends on the specific physicochemical and pharmacological limitations of the parent drug that need to be addressed.

Phosphate (B84403) and Ester Prodrugs

Phosphate and ester prodrugs represent a common and effective strategy to enhance the therapeutic potential of nucleoside analogs. The core concept is to mask the hydroxyl groups of the nucleoside with phosphate or ester moieties, thereby altering the molecule's physicochemical properties to improve its pharmacological profile.

Phosphate Prodrugs (ProTides): One of the most successful approaches in this category is the phosphoramidate (B1195095) "ProTide" technology. This strategy involves masking the phosphate group of a nucleoside monophosphate with an amino acid ester and an aryl group. This modification neutralizes the negative charge of the phosphate group, significantly increasing the lipophilicity of the molecule and facilitating its passive diffusion across cell membranes.

Once inside the cell, the ProTide is enzymatically cleaved in a stepwise manner. A carboxylesterase first hydrolyzes the amino acid ester, followed by the spontaneous cyclization and release of the aryl group, which then unmasks the nucleoside monophosphate. This intracellular delivery of the monophosphate form bypasses the initial and often rate-limiting phosphorylation step catalyzed by cellular kinases. This can lead to significantly higher intracellular concentrations of the monophosphate and subsequently the active triphosphate, enhancing the antiviral potency of the nucleoside analog.

Ester Prodrugs: Esterification of the hydroxyl groups of a seco-nucleoside with various carboxylic acids is another widely used prodrug approach. The attached ester moiety can increase the lipophilicity of the parent drug, thereby improving its oral absorption and cellular permeability. The nature of the ester group can be varied to fine-tune the physicochemical properties of the prodrug, such as its solubility and stability.

Inside the cell, these ester linkages are readily cleaved by ubiquitous cellular esterases, releasing the parent nucleoside analog. The choice of the ester promoiety can also influence the rate of hydrolysis, allowing for controlled release of the active drug. For example, bulkier ester groups may be hydrolyzed more slowly, potentially prolonging the duration of action of the drug.

Lipid-Masked Prodrugs

Lipid-masked prodrugs, also known as liponucleotides, involve the conjugation of a lipid moiety to the nucleoside analog, typically at the 5'-hydroxyl position. This strategy is designed to significantly increase the lipophilicity of the drug, thereby enhancing its oral bioavailability and cellular uptake. The lipid component can facilitate the association of the prodrug with lipid bilayers and lipoproteins, potentially leading to altered pharmacokinetic and biodistribution profiles.

These lipid conjugates can be incorporated into cellular membranes or transported by lipoprotein pathways, leading to higher intracellular concentrations of the prodrug. Once inside the cell, the lipid moiety is cleaved by cellular lipases or other enzymes to release the parent nucleoside or its phosphorylated form. This approach has been shown to improve the antiviral activity of several nucleoside analogs by increasing their intracellular accumulation and subsequent conversion to the active triphosphate metabolite.

Amino Acid Conjugates

Conjugating amino acids to nucleoside analogs is another prodrug strategy aimed at improving their absorption and cellular uptake. This approach can enhance the aqueous solubility of the parent drug and also potentially target specific amino acid transporters expressed on the surface of cells, including those in the gastrointestinal tract.

By mimicking natural di- or tripeptides, these amino acid-nucleoside conjugates can be actively transported into cells via peptide transporters such as PEPT1 and PEPT2. This active transport mechanism can lead to higher intracellular drug concentrations compared to passive diffusion, particularly in tissues where these transporters are highly expressed. Once inside the cell, the amino acid promoiety is cleaved by cellular peptidases to release the active nucleoside analog. This targeted delivery approach can not only improve the efficacy of the drug but also potentially reduce its systemic toxicity.

Biotransformation Pathways of Seco-Nucleoside Prodrugs (Enzymatic Cleavage and Activation)

The successful delivery and therapeutic action of a seco-nucleoside prodrug are critically dependent on its efficient biotransformation to the active parent compound within the target cells. This process involves a series of enzymatic reactions that cleave the promoiety and initiate the phosphorylation cascade.

The biotransformation of seco-nucleoside prodrugs is initiated by the enzymatic cleavage of the carrier moiety. The specific enzymes involved depend on the chemical nature of the prodrug linkage. For instance, ester-based prodrugs are typically hydrolyzed by a broad range of cellular esterases, such as carboxylesterases, which are abundantly present in various tissues, including the liver, intestine, and blood. This enzymatic cleavage releases the parent seco-nucleoside.

In the case of phosphoramidate ProTides, the activation process is more complex and involves a specific sequence of enzymatic steps. Initially, a carboxylesterase hydrolyzes the ester bond of the amino acid promoiety. This is followed by an intramolecular cyclization reaction that displaces the aryl group, leading to the release of the nucleoside monophosphate. This intracellular delivery of the monophosphate is a key advantage of the ProTide approach as it bypasses the first phosphorylation step, which is often a rate-limiting factor in the activation of nucleoside analogs.

Influence of Prodrug Modification on Intracellular Activation Kinetics

Prodrug modifications can have a profound impact on the intracellular activation kinetics of seco-nucleoside analogs, ultimately influencing their therapeutic efficacy. By altering the pathway and efficiency of drug delivery and activation, these modifications can significantly enhance the formation of the active triphosphate metabolite within target cells.

The chemical nature of the promoiety can also influence the rate of prodrug cleavage and, consequently, the release of the parent drug. The design of the promoiety can be tailored to achieve a desired release profile. For example, a more labile promoiety will result in rapid release of the active drug, while a more stable promoiety can lead to a sustained-release effect, prolonging the intracellular half-life of the active metabolite. This can be particularly advantageous for maintaining therapeutic drug levels over an extended period and may allow for less frequent dosing.

Future Research Directions and Therapeutic Implications of Seco Nucleosides

Design of Novel Seco-Nucleoside Analogs with Broad-Spectrum Antiviral Potential

The primary goal in modern antiviral development is the creation of broad-spectrum inhibitors that can target multiple viruses, not only within a specific viral family but across different families. nih.govumn.edu This strategy aims to build an arsenal (B13267) of therapeutics ready for future outbreaks. nih.gov Nucleoside analogs are central to this effort because they target viral polymerases, enzymes that are often conserved across many viruses. nih.govmdpi.com

Numerous modifications to the nucleoside scaffold, including alterations to the acyclic sugar portion and the nucleobase, have been explored to generate novel compounds. nih.gov The design of carbobicyclic nucleoside analogues, for instance, aims to lock the molecule into a bioactive conformation, which has led to compounds with potent antiviral activity and low cytotoxicity. biorxiv.org Acyclic nucleoside phosphonates, such as cidofovir (B1669016) and tenofovir, represent a major class of antivirals with activity against a wide range of DNA and RNA viruses. nih.gov Cidofovir, in particular, has demonstrated one of the broadest spectrums of activity, inhibiting DNA viruses like herpesviruses, papillomavirus, and poxviruses. nih.gov

Key research findings indicate that even small structural changes can significantly impact antiviral potency and spectrum. For example, the adenosine (B11128) analogue Galidesivir has shown activity against diverse viral families, including filoviruses (Ebola), flaviviruses (Zika), and coronaviruses. nih.gov The development of prodrugs has also been a crucial strategy to improve the poor oral bioavailability of many of these hydrophilic compounds. nih.gov

Table 1: Examples of Broad-Spectrum Seco-Nucleoside Analogs and Their Viral Targets

Compound Class Viral Targets
Acyclovir Acyclic Guanosine Analog Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV) nih.gov
Ganciclovir Acyclic Guanosine Analog Cytomegalovirus (CMV) nih.gov
Cidofovir Acyclic Nucleoside Phosphonate DNA Viruses (Herpesviruses, Adenovirus, Poxviruses, Papillomavirus, Polyomavirus) nih.govnih.gov
Tenofovir Acyclic Nucleoside Phosphonate Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV) nih.govnih.gov
Adefovir Acyclic Nucleoside Phosphonate Hepatitis B Virus (HBV) nih.gov
Ribavirin Triazole Nucleoside Analog DNA and RNA Viruses (Hepatitis C Virus, Respiratory Syncytial Virus, Lassa Fever Virus) mdpi.comnih.gov

Strategies to Overcome Evolving Viral Drug Resistance

The emergence of drug-resistant viral strains is a significant barrier to effective long-term antiviral therapy. nih.gov Viruses, particularly those with RNA genomes, have high mutation rates that can lead to the selection of resistant variants. nih.gov Resistance to nucleoside analogs typically arises from mutations in the viral enzymes that are responsible for activating the drug (e.g., thymidine (B127349) kinase) or the target enzyme itself (e.g., viral polymerase). wikipedia.org A mutation in the viral thymidine kinase can prevent the initial, crucial phosphorylation step, rendering the drug inactive. wikipedia.org

Strategies to combat resistance are multifaceted and central to the design of new seco-nucleosides:

Structural Diversity: Creating novel analogs with unique structures is a key approach to overcoming resistance. biorxiv.org Viruses resistant to one analog may remain susceptible to another with a different modification. For example, 4'-substituted didehydrodeoxythymidine (d4T) analogs have shown activity against multidrug-resistant HIV strains. researchgate.net

High Barrier to Resistance: Some analogs, like sofosbuvir, have a high barrier to resistance, meaning that multiple mutations are required for significant loss of susceptibility. mdpi.com Designing new seco-nucleosides with this characteristic is a high priority.

Targeting Conserved Regions: Nucleoside analogs often bind to the highly conserved active site of viral polymerases, which can make it more difficult for resistance mutations to arise without compromising viral fitness. mdpi.com

Bypassing Activation Steps: Since resistance can emerge in the viral kinases that activate nucleoside analogs, designing compounds that bypass these steps is an effective strategy. Nucleoside phosphonates, for instance, already contain the first phosphate (B84403) group, circumventing the need for initial phosphorylation by a viral kinase. researchgate.net

Molecular modeling studies can help elucidate why certain analogs lose potency against resistant strains. For example, studies on 4'-thio nucleosides showed that the larger size of the sulfur atom could cause a steric clash with a mutated amino acid (M184V) in the HIV reverse transcriptase, explaining their reduced activity against lamivudine-resistant HIV. nih.gov

Integration of Advanced Computational Design in Seco-Nucleoside Development

Computational chemistry and molecular modeling have become indispensable tools in rational drug design, accelerating the discovery and optimization of new therapeutic agents. nih.govyoutube.com These methods are increasingly applied to the development of novel seco-nucleosides.

Computational approaches offer several advantages:

Target-Based Design: Using the three-dimensional structure of a target viral enzyme, researchers can design novel molecules that are predicted to bind with high affinity and specificity. youtube.comlongdom.org Molecular docking simulations can predict the binding modes of new seco-nucleoside analogs within the active site of a viral polymerase, helping to prioritize which compounds to synthesize and test. nih.gov

Understanding Interactions: Molecular dynamics simulations provide insights into the dynamic interactions between a drug candidate and its target protein, helping to rationalize the molecular basis of its activity. nih.gov

Enzyme Redesign: Computational methods can be used not only to design drugs but also to engineer enzymes. For example, the active site of a kinase can be computationally redesigned to more efficiently phosphorylate a novel nucleoside analog, thereby improving its activation into the therapeutic form. nih.gov A reported computational redesign of a kinase resulted in an 8500-fold change in substrate specificity, favoring the desired nucleoside analog over its natural counterpart. nih.gov

ADME/Tox Prediction: In silico tools can predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) and potential toxicity of new compounds, allowing researchers to identify and filter out candidates with unfavorable profiles early in the discovery process. nih.gov

Table 2: Computational Tools in Seco-Nucleoside Development

Computational Method Application
Molecular Docking Predicts binding affinity and orientation of a ligand in the active site of a target protein. nih.gov
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules to study the physical behavior of a drug-target complex over time. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Relates the chemical structure of molecules to their biological activity to predict the potency of new analogs. youtube.com
Homology Modeling Creates a 3D model of a target protein when its experimental structure is unknown, based on the structure of a related protein. youtube.com

Exploration of New Enzymatic Targets for Seco-Nucleoside Intervention

While viral polymerases are the traditional and primary targets for nucleoside-based drugs, future research is aimed at identifying and validating new enzymatic targets to expand the antiviral armamentarium. nih.govyoutube.com Targeting novel viral or host enzymes could provide new avenues for therapy, especially for viruses where polymerase inhibitors have been less successful.

Potential new enzymatic targets include:

Viral Methyltransferases: These enzymes are responsible for capping viral RNA, a process that is essential for the virus to evade the host immune system and ensure its RNA is efficiently translated. nih.gov As these enzymes are highly conserved, they represent promising targets for the development of new seco-nucleoside inhibitors. nih.gov

DNA Packaging Terminases: Some viruses use a terminase enzyme to package their DNA into new viral capsids. This enzyme is another potential, yet untargeted, site for nucleoside analog intervention. nih.gov

Purine (B94841)/Pyrimidine (B1678525) Salvage Pathway Enzymes: Many viruses and other pathogens rely on salvaging purines and pyrimidines from the host to build their own nucleic acids. Enzymes in this pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), are excellent targets for the development of new drugs, including acyclic nucleoside phosphonates. researchgate.net

Host Cell Kinases: The enzymes within the host cell that phosphorylate and activate nucleoside analogs are critical to their function. Understanding the enantioselectivity of these enzymes is vital. nih.gov For example, cellular deoxycytidine kinase often shows relaxed enantioselectivity, meaning it can activate both natural D-nucleosides and unnatural L-nucleosides. nih.govresearchgate.net In contrast, catabolic (degrading) enzymes like cytidine (B196190) deaminase are often highly specific for D-enantiomers. nih.govresearchgate.net This differential recognition can be exploited to design L-analogs that are readily activated but resist degradation, leading to improved therapeutic profiles.

Table 3: Current and Potential Enzymatic Targets for Seco-Nucleosides

Enzyme Target Type Function
Viral DNA/RNA Polymerases Viral Viral Genome Replication nih.gov
Viral Reverse Transcriptase Viral Reverse Transcription (RNA to DNA) nih.gov
Viral Methyltransferases Viral Viral RNA Capping, Immune Evasion nih.gov
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Host/Pathogen Purine Salvage Pathway mdpi.comresearchgate.net
Deoxycytidine Kinase Host Phosphorylation (Activation) of Nucleoside Analogs nih.gov

Repurposing and Novel Applications of Seco-Nucleoside Derivatives beyond Antiviral Therapy

Drug repurposing is an attractive and cost-effective strategy that involves finding new therapeutic uses for approved or investigational drugs. oup.commdpi.com Nucleoside analogs are excellent candidates for repurposing due to their extensive history of clinical use and known safety profiles. nih.gov A prominent example is remdesivir, which was originally developed for Ebola virus and subsequently repurposed for the treatment of COVID-19. nih.govazolifesciences.com

The therapeutic potential of seco-nucleosides extends beyond treating viral infections.

Anticancer Therapy: Less selective nucleoside analogs that interfere with DNA synthesis in rapidly dividing cells are used as chemotherapy agents to treat cancer. wikipedia.org Notable examples include cytarabine (B982) and gemcitabine. wikipedia.orgazolifesciences.com

Antibacterial Agents: There is growing interest in repurposing nucleoside and nucleobase analogs as antibacterial drugs. oup.com Some of these compounds can inhibit bacterial growth or virulence, and others act synergistically with existing antibiotics to enhance their effectiveness. oup.com A key advantage of this approach is that it could help circumvent the hurdles associated with traditional antibiotic discovery. oup.com

Antiplatelet Drugs: Some nucleoside analogs, such as ticagrelor (B1683153) and cangrelor, function as antiplatelet agents to prevent the formation of blood clots. wikipedia.org

The continued evaluation of existing libraries of seco-nucleoside derivatives against a wide range of pathogens and disease models could uncover novel applications, providing new treatments for a variety of conditions more rapidly than developing entirely new compounds. nih.gov

Table 4: Repurposed and Alternative Applications of Nucleoside Analogs

Compound Original Indication Repurposed/Alternative Application(s)
Remdesivir Ebola Virus SARS-CoV-2 (COVID-19) nih.govazolifesciences.com
Favipiravir Influenza Investigated for SARS-CoV-2 nih.gov
Ribavirin Hepatitis C, RSV Lassa Fever, Crimean-Congo Hemorrhagic Fever nih.gov
Cytarabine N/A (Developed as anticancer) Acute Myeloid Leukemia wikipedia.orgmdpi.com

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3'-Dideoxy-2',3'-secothymidine and its structural analogs?

The synthesis of this compound typically involves modifications to the sugar moiety of thymidine. Key steps include:

  • Epoxidation and ring-opening : Starting from ribofuranosylthymine, 2',3'-lyxo-epoxides are generated, followed by selective deoxygenation to achieve the secothymidine scaffold .
  • Fluorination strategies : Fluorine atoms are introduced at the 2' or 3' positions to enhance metabolic stability, as seen in analogs like 2',3'-dideoxy-2'-fluoro-5-methyluridine. This involves nucleophilic substitution or enzyme-mediated catalysis .
  • Protecting group chemistry : Temporary protection of hydroxyl groups (e.g., using acetyl or benzoyl groups) ensures regioselective reactions during synthesis .

Q. How is the in vitro antiviral activity of this compound assessed in HIV research?

Antiviral efficacy is evaluated using:

  • Plaque reduction assays : CD4+ HeLa cells infected with HIV isolates are treated with serial dilutions of the compound. The 50% inhibitory dose (ID50) and 95% inhibitory dose (ID95) are calculated to quantify potency .
  • Resistance profiling : Viral isolates from treated patients are tested for reduced sensitivity. For example, AZT-resistant HIV strains may retain susceptibility to this compound derivatives, indicating a distinct mechanism of action .
  • Cross-resistance studies : Co-administration with other nucleoside analogs (e.g., ddC, d4T) identifies overlapping resistance pathways .

Advanced Research Questions

Q. What structural modifications to the sugar moiety enhance antiviral efficacy or mitigate resistance in this compound analogs?

  • Fluorine substitution : 2'-fluoro analogs (e.g., 2',3'-dideoxy-2'-β-fluoroinosine) exhibit improved binding to viral reverse transcriptase due to increased electronegativity and reduced steric hindrance .
  • Seco-modifications : The 2',3'-secothymidine scaffold disrupts Watson-Crick base pairing, reducing incorporation into host DNA while maintaining antiviral activity .
  • Phosphorylation optimization : Modifications like cycloSaligenyl pronucleotides (e.g., cycloSal-d4TMP) enhance intracellular delivery by bypassing rate-limiting kinase steps, improving activation to the triphosphate form .

Q. How do pronucleotide strategies address pharmacokinetic limitations of this compound?

Pronucleotide approaches overcome poor cellular uptake and inefficient phosphorylation:

  • CycloSal technology : Masking the monophosphate group with a cyclic saligenyl moiety improves membrane permeability. Enzymatic cleavage in vivo releases the active triphosphate form .
  • Lipid conjugates : Covalent attachment to lipid moieties enhances bioavailability and tissue distribution, as demonstrated in studies with d4T analogs .
  • Metabolic stability : Fluorinated pronucleotides resist degradation by phosphatases, prolonging half-life in plasma .

Q. What experimental evidence explains the lack of cross-resistance between this compound and AZT in HIV therapy?

  • Mechanistic divergence : AZT resistance arises from mutations in HIV reverse transcriptase (e.g., M41L, T215Y) that discriminate against thymidine analogs. In contrast, this compound derivatives lack the 3'-azido group, evading these mutations .
  • Kinase dependency : AZT requires phosphorylation by thymidine kinase, whereas this compound analogs may utilize alternative kinases (e.g., deoxycytidine kinase), bypassing resistance-associated enzymatic deficiencies .

Data Contradictions and Research Gaps

  • Resistance vs. Clinical Outcomes : While in vitro studies show reduced HIV sensitivity to AZT after prolonged therapy , clinical resistance to this compound analogs remains poorly characterized. Longitudinal patient data are needed to correlate virological failure with specific mutations.
  • Fluorination Trade-offs : Fluorinated analogs improve stability but may introduce cytotoxicity, as observed in 2'-fluoro-d4T derivatives . Balancing antiviral potency with off-target effects requires structure-activity relationship (SAR) optimization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.